![molecular formula C16H18INO2 B14305557 1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide CAS No. 112981-32-5](/img/structure/B14305557.png)
1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide is a chemical compound with a complex structure that includes a pyridinium ion, a phenyl group, and an iodide ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide typically involves the reaction of 1-methylpyridinium with 2-phenylpropan-2-yl chloroformate in the presence of a base, followed by the addition of iodide ions to form the final product. The reaction conditions often include:
Solvent: Anhydrous acetonitrile or dichloromethane
Temperature: Room temperature to 50°C
Base: Triethylamine or pyridine
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Sodium hydroxide or other strong bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
作用機序
The mechanism of action of 1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridinium chloride
- 1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridinium bromide
- 1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridinium sulfate
Uniqueness
1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide is unique due to the presence of the iodide ion, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific research applications where iodide ions play a crucial role.
特性
CAS番号 |
112981-32-5 |
|---|---|
分子式 |
C16H18INO2 |
分子量 |
383.22 g/mol |
IUPAC名 |
2-phenylpropan-2-yl 1-methylpyridin-1-ium-3-carboxylate;iodide |
InChI |
InChI=1S/C16H18NO2.HI/c1-16(2,14-9-5-4-6-10-14)19-15(18)13-8-7-11-17(3)12-13;/h4-12H,1-3H3;1H/q+1;/p-1 |
InChIキー |
WDUOGISUOJINCY-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)C2=C[N+](=CC=C2)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


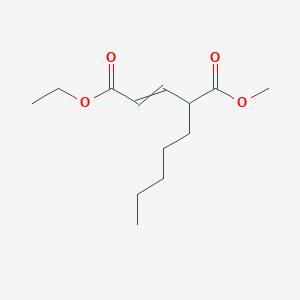
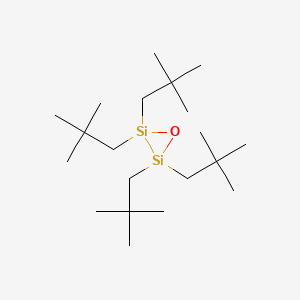
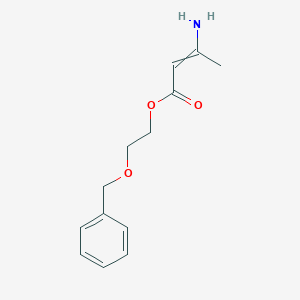

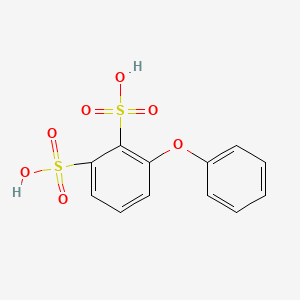

![({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14305531.png)
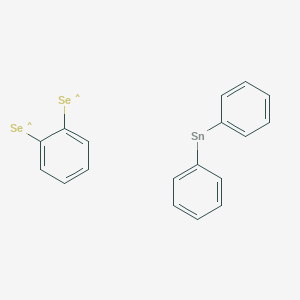
silane](/img/structure/B14305544.png)
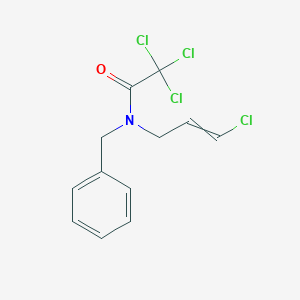

![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol](/img/structure/B14305555.png)
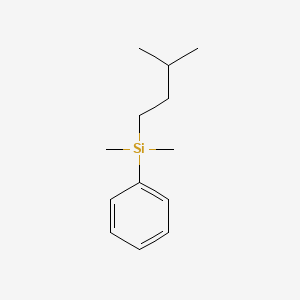
![N,N-Dimethyl-4-[4-(4-nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14305569.png)
